N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a benzofuropyrimidinone derivative featuring:
- A fused benzofuran-pyrimidinone core.
- A sulfanyl (-S-) group at position 2, linked to an acetamide moiety.
- A 4-chlorophenyl group attached to the acetamide.
- A 3-(isopropoxy)propyl substituent at position 3 of the pyrimidinone ring.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S/c1-15(2)31-13-5-12-28-23(30)22-21(18-6-3-4-7-19(18)32-22)27-24(28)33-14-20(29)26-17-10-8-16(25)9-11-17/h3-4,6-11,15H,5,12-14H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIJFSPXYWCPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. Its unique structure combines elements of pyrimidine, benzofuro, and acetamide, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, synthesizing available data from various studies.
Chemical Structure and Properties
The molecular formula of N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is C19H24N4O3S. The compound features a 4-chlorophenyl group , an acetamide moiety , and a sulfanyl linkage to a benzofuro-pyrimidine framework. This structural arrangement is significant for its potential biological activities.
Structural Formula
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, compounds containing the sulfamoyl functionality are known for their antibacterial action against various pathogens. In particular, related compounds have demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Research indicates that compounds with a similar chemical structure can act as enzyme inhibitors. For example, acetylcholinesterase (AChE) and urease inhibitors have been identified among structurally related compounds. The presence of the sulfanyl group may enhance these inhibitory effects .
Case Studies
- Case Study on Antibacterial Activity : A study evaluated several derivatives with similar structures for their antibacterial properties against E. coli and S. aureus. The results indicated that many derivatives exhibited significant inhibition, suggesting that N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may possess similar activities .
- Enzyme Inhibition Evaluation : Another study focused on the enzyme inhibitory potential of related compounds against AChE and urease. The results showed that several compounds had strong inhibitory activity against these enzymes, indicating potential therapeutic applications in neurodegenerative diseases and urea cycle disorders .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(2-methylphenyl)-2-(4-oxoquinazolinyl)acetamide | C17H15N3O2 | Exhibits anticancer activity |
| N-(4-chlorophenyl)-N'-[(5-methylpyridinyl)methyl]urea | C14H14ClN3O | Known for anti-inflammatory properties |
| N-(methylphenyl)-N'-[(6-hydroxyquinolinone)methyl]urea | C15H14N4O | Potential antimicrobial agent |
This table highlights the diversity of biological activities associated with structurally similar compounds, suggesting that N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could also exhibit unique pharmacological properties.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Modifications
Key Insights:
Pharmacokinetic and Pharmacodynamic Properties
Solubility and Lipophilicity
- Target Compound : Predicted logP ~2.8 (moderate solubility). The isopropoxypropyl chain may enhance solubility via ether oxygen interactions .
- Fluorinated Analog : Higher logP (~3.2) due to fluorine atoms, favoring blood-brain barrier penetration but risking hepatotoxicity.
- Benzothieno Analog : Lower solubility (logP ~3.5) due to thieno core and ethoxyphenyl group.
Metabolic Stability
- Target Compound : The 4-chlorophenyl group resists oxidative metabolism, while the isopropoxypropyl chain may undergo CYP450-mediated oxidation .
- Hexahydro Benzothieno Analog : Saturated rings reduce metabolic degradation, increasing half-life.
Binding Affinity (Hypothetical Docking Data)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
